![molecular formula C21H18N4O2S3 B2516999 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 315709-38-7](/img/structure/B2516999.png)
2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide is a derivative of thieno[2,3-d]pyrimidine, which is a core structure found in various pharmaceutically active compounds. The thieno[2,3-d]pyrimidine moiety is known for its biological and medicinal significance, often being investigated for its potential as a pharmacophore in drug discovery.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in several studies. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been shown to yield 5,6-dimethylthieno[2,3-d]pyrimidine derivatives . This process likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, some of which were isolated during the study . Another approach for the synthesis of highly substituted thieno[2,3-d]pyrimidinedione scaffolds involves a two-step synthesis from a mercaptouracil derivative, followed by late-stage functionalization steps including bromination and Suzuki-Miyaura reactions . These methods highlight the versatility and synthetic accessibility of thieno[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of substituents on the thiophene ring, such as the dimethyl groups, and the attachment of various functional groups, like carboxamide and phenyl groups, can significantly influence the electronic and steric properties of the molecule. These modifications can be strategically employed to tailor the compound's interaction with biological targets .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The introduction of aniline derivatives to form 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives has been reported, showcasing the reactivity of the thieno[2,3-d]pyrimidine core towards nucleophilic substitution reactions . The ability to introduce diverse substituents through reactions like bromination and cross-coupling further demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The physicochemical properties of these compounds, including their potential bioavailability, have been investigated to gain insights into their suitability as drug candidates. For example, the novel 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione were tested for their ability to inhibit lactate uptake, indicating their potential application in targeting monocarboxylate transporters .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide, part of a broad category of thieno[2,3-d]pyrimidines, is of significant interest in scientific research due to its versatile synthetic applications and potential biological activities. Research has explored various synthetic routes and reactions involving similar structures to produce a range of derivatives with potential biological and chemical utility.
One study investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine derivatives. This process, facilitated by N,N-dimethyl acetamide as a solvent, showcases the compound's role in generating thieno[2,3-d]pyrimidines with potential antimicrobial activities (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Another aspect of research focuses on the antimicrobial properties of pyridothienopyrimidines and related structures. For instance, compounds synthesized from reactions involving similar thiophene and pyrimidine structures have been evaluated for their in vitro antimicrobial activities, highlighting the broader relevance of this compound class in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Wirkmechanismus
Target of Action
The primary targets of 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that this compound affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S3/c1-11-12(2)29-21-17(11)20(23-10-24-21)28-9-16(26)25-19-14(18(22)27)8-15(30-19)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H2,22,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCDQYDBGVIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

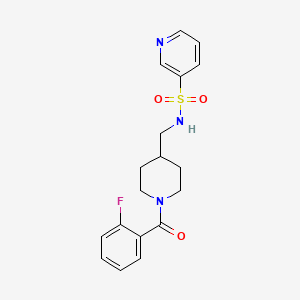
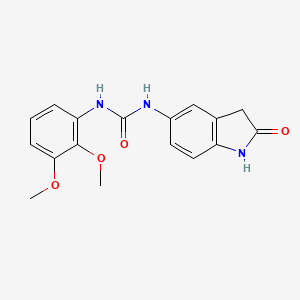

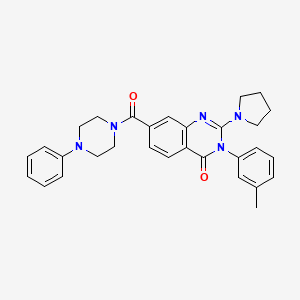

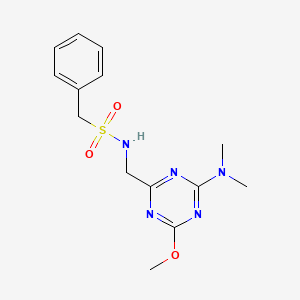
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
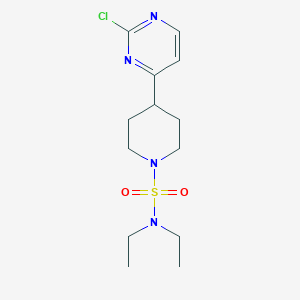
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
